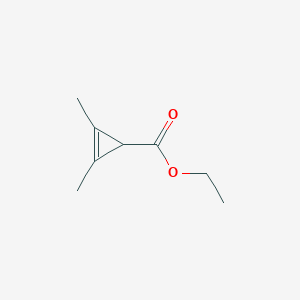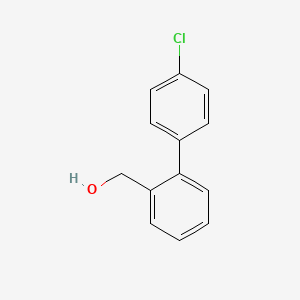
2-(4-Chlorophenyl)benzyl alcohol
描述
(4’-Chlorobiphenyl-2-yl)methanol is an organic compound with the molecular formula C13H11ClO It is a derivative of biphenyl, where a chlorine atom is substituted at the 4’ position and a methanol group is attached to the 2 position of the biphenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Chlorobiphenyl-2-yl)methanol typically involves the reaction of 4-chlorobiphenyl with formaldehyde in the presence of a base. One common method is the Grignard reaction, where 4-chlorobiphenyl is reacted with magnesium to form a Grignard reagent, which is then treated with formaldehyde to yield (4’-Chlorobiphenyl-2-yl)methanol.
Industrial Production Methods
Industrial production of (4’-Chlorobiphenyl-2-yl)methanol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
(4’-Chlorobiphenyl-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding biphenyl derivative without the methanol group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used for substitution reactions.
Major Products Formed
Oxidation: 4’-Chlorobiphenyl-2-carboxylic acid or 4’-Chlorobiphenyl-2-aldehyde.
Reduction: 4’-Chlorobiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
(4’-Chlorobiphenyl-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4’-Chlorobiphenyl-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .
相似化合物的比较
Similar Compounds
4-Chlorobiphenyl: Lacks the methanol group, making it less reactive in certain chemical reactions.
2-Chlorobiphenyl-4-methanol: Similar structure but with different substitution patterns, leading to different chemical properties and reactivity.
Uniqueness
(4’-Chlorobiphenyl-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective .
属性
分子式 |
C13H11ClO |
|---|---|
分子量 |
218.68 g/mol |
IUPAC 名称 |
[2-(4-chlorophenyl)phenyl]methanol |
InChI |
InChI=1S/C13H11ClO/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h1-8,15H,9H2 |
InChI 键 |
AMPOWGGQSPQVIE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CO)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
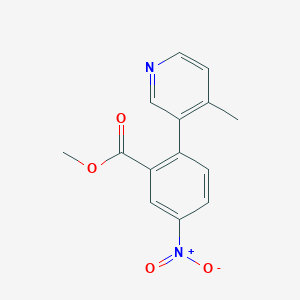
![Ethyl 2-bromo-4,5,7,8-tetrahydro-6H-thieno[2,3-d]azepine-6-carboxylate](/img/structure/B8572068.png)
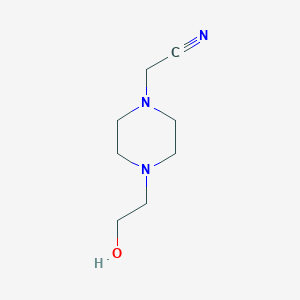



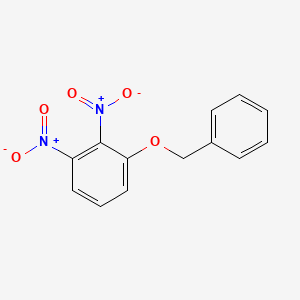
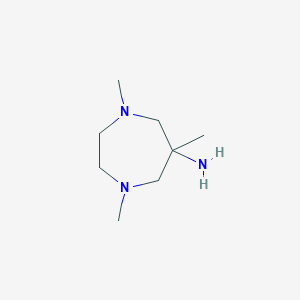

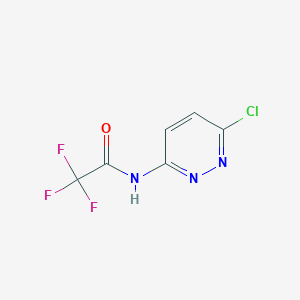
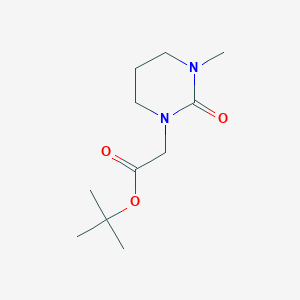
![5-methyl-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B8572134.png)

